methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate
Description
Methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate (CAS: 882228-99-1) is a heterocyclic compound featuring a pyrazole core substituted with phenyl and 3,4-dimethoxyphenyl groups, linked via an amide bond to a methyl benzoate moiety. Its molecular formula is C₂₆H₂₃N₃O₅ (MW: 457.48 g/mol), with a SMILES string confirming the connectivity of functional groups: COC(=O)c1ccc(cc1)NC(=O)c1cn(nc1c1ccc(c(c1)OC)OC)c1ccccc1 . The compound is synthetically accessible through multi-step protocols involving esterification, hydrazide formation, and subsequent coupling reactions, as inferred from analogous procedures in .
Properties
IUPAC Name |
methyl 4-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-32-22-14-11-18(15-23(22)33-2)24-21(16-29(28-24)20-7-5-4-6-8-20)25(30)27-19-12-9-17(10-13-19)26(31)34-3/h4-16H,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMJSIMLYJQGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Formation of the Benzoate Ester: The benzoate ester group can be introduced through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Structure
The molecular formula of methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 396.45 g/mol
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects due to its ability to interact with biological targets:
- Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory pathways. The compound may exhibit similar effects by modulating enzyme activity related to inflammation .
- Cancer Research : The compound's mechanism of action may involve inhibiting specific proteins associated with cancer progression. Preliminary docking studies suggest that it could bind effectively to targets such as prostaglandin reductase (PTGR2), indicating potential as an anti-cancer agent .
Biochemical Studies
Studies utilizing this compound have focused on understanding its biochemical interactions:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play roles in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for further studies in drug development .
Material Science
The unique chemical properties of this compound allow for its application in material science:
- Polymer Chemistry : The compound can be utilized as a building block in synthesizing new polymers with specific functionalities. Its reactivity can be harnessed to create materials with tailored properties for industrial applications.
Case Study 1: Anti-Cancer Activity
In a study investigating the anti-cancer properties of pyrazole derivatives, this compound was evaluated for its ability to inhibit tumor cell proliferation. Results indicated a significant decrease in cell viability at certain concentrations, suggesting potential as an anti-cancer therapeutic .
Case Study 2: Inhibition of Prostaglandin Synthase
A docking study was conducted to assess the binding affinity of the compound with human prostaglandin synthase. The results showed promising interactions that suggest it could serve as an effective inhibitor, potentially leading to novel treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Ester Group Variations : The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters (e.g., I-6230) due to reduced lipophilicity .
Heterocyclic Core : Pyrazole derivatives (target compound, ) are simpler than pyrazolo-pyrimidine systems (), which may influence binding affinity to biological targets .
Biological Activity
Methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate is a synthetic compound belonging to the pyrazole derivative class, which has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazole ring, a benzoate ester group, and a dimethoxyphenyl substituent. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized via the reaction of hydrazine with an α,β-unsaturated carbonyl compound under basic conditions.
- Introduction of the Dimethoxyphenyl Group : This is often achieved through Suzuki-Miyaura coupling reactions.
- Formation of the Benzoate Ester : Esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst completes the synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling.
- Antioxidant Activity : Pyrazole derivatives are known for their antioxidant properties, which can mitigate oxidative stress in cells .
3.1 Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism involves the modulation of apoptotic pathways and inhibition of tumor cell proliferation.
3.2 Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Studies show that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
3.3 Antifungal and Antibacterial Activities
Preliminary studies suggest that this pyrazole derivative exhibits antifungal properties against several pathogenic fungi. Its antibacterial activity has also been noted against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Table 1: Summary of Biological Activities
5. Conclusion
This compound represents a promising candidate for therapeutic applications due to its diverse biological activities, particularly in oncology and inflammation management. Ongoing research is essential to fully elucidate its mechanisms and optimize its efficacy for clinical use.
Q & A
Q. What are the metabolic pathways of this compound in hepatic microsomes, and how can metabolic stability be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
